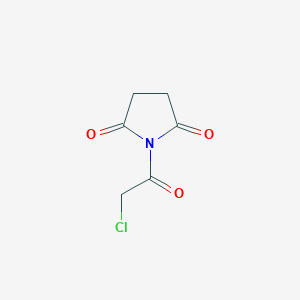
N-Chloroacetylsuccinimide
Vue d'ensemble
Description
N-Chloroacetylsuccinimide is an organic compound with the molecular formula C5H4ClNO4. It is a derivative of succinimide, where the hydrogen atom on the nitrogen is replaced by a chloroacetyl group. This compound is known for its reactivity and is used in various chemical processes, particularly in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Chloroacetylsuccinimide can be synthesized through the chlorination of succinimide. The process involves the reaction of succinimide with chlorinating agents such as sodium hypochlorite, tert-butylhypochlorite, or chlorine in the presence of aqueous sodium hydroxide . The reaction typically proceeds at room temperature, and the product is isolated by filtration and washing to obtain a white solid powder.
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the following steps:
- Succinic acid and ammonia water are reacted to form succinimide.
- The succinimide is then dehydrated to obtain a solid form.
- This solid is dissolved in glacial acetic acid and cooled below 0°C.
- Sodium hypochlorite solution is added, and the mixture is stirred for 0.5-1.5 hours.
- The product is filtered and washed to neutrality, yielding this compound .
Analyse Des Réactions Chimiques
Types of Reactions: N-Chloroacetylsuccinimide undergoes various chemical reactions, including:
Oxidation: It can act as a mild oxidizing agent.
Substitution: It participates in electrophilic substitution reactions, particularly chlorination of electron-rich aromatic compounds.
Common Reagents and Conditions:
Substitution: It can chlorinate aromatic compounds in the presence of catalysts like copper(I) chloride.
Major Products:
- Chlorinated derivatives of aromatic compounds.
- Oxidized products depending on the substrate and reaction conditions.
Applications De Recherche Scientifique
N-Chloroacetylsuccinimide has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of N-Chloroacetylsuccinimide involves the reactivity of the N-Cl bond. This bond is highly reactive and can participate in radical reactions, electrophilic additions, and substitutions. The chlorine atom in the N-Cl bond acts as an electrophile, facilitating the chlorination of substrates . The compound’s reactivity is primarily due to the presence of the chloroacetyl group, which enhances its electrophilic nature.
Comparaison Avec Des Composés Similaires
N-Chlorosuccinimide: Similar in structure but lacks the acetyl group.
N-Bromosuccinimide: Contains a bromine atom instead of chlorine and is used for bromination reactions.
N-Iodosuccinimide: Contains an iodine atom and is used for iodination reactions.
Uniqueness: N-Chloroacetylsuccinimide is unique due to the presence of the chloroacetyl group, which enhances its reactivity and selectivity in chlorination reactions. This makes it particularly useful in specific synthetic applications where precision and efficiency are required .
Propriétés
IUPAC Name |
1-(2-chloroacetyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c7-3-6(11)8-4(9)1-2-5(8)10/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNOBCAJHPSWSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610761 | |
| Record name | 1-(Chloroacetyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38766-10-8 | |
| Record name | 1-(Chloroacetyl)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 38766-10-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(2-Hydroxyethyl)piperazin-1-YL]propan-2-OL](/img/structure/B1612762.png)








![3-Chloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1612777.png)



